molecular formula C16H16FN3O B2465052 6-Cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide CAS No. 2415553-59-0

6-Cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide

Cat. No. B2465052
CAS RN: 2415553-59-0
M. Wt: 285.322
InChI Key: SNIZYFBVMHWQGH-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the fluorophenyl group might contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a cyclopropyl group, and a fluorophenyl group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of a fluorine atom might make the compound more reactive due to the high electronegativity of fluorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrimidine derivatives are stable compounds. The presence of a fluorine atom might increase the compound’s stability due to the strength of the carbon-fluorine bond .

Future Directions

Future research on this compound could focus on exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity. Given the biological activity of many pyrimidine derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

6-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-13-5-1-11(2-6-13)7-8-18-16(21)15-9-14(12-3-4-12)19-10-20-15/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIZYFBVMHWQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-4-carboxamide

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